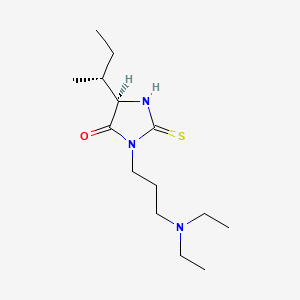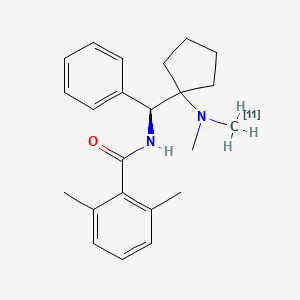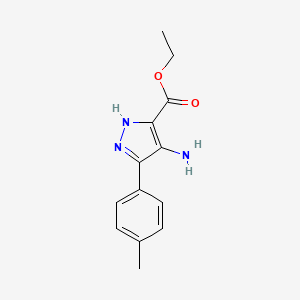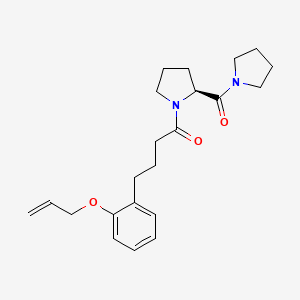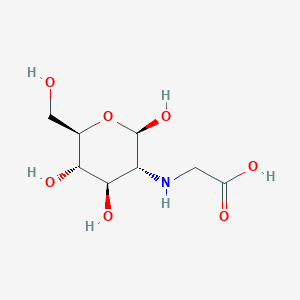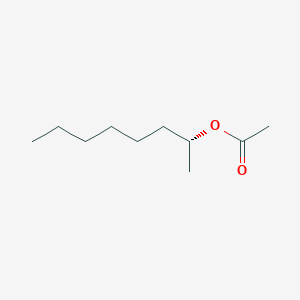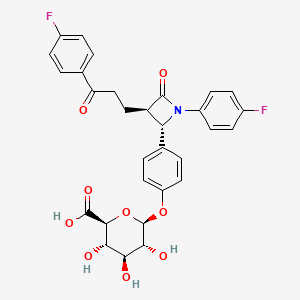
Ezetimibe ketone glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ezetimibe ketone glucuronide is a metabolite of ezetimibe, a cholesterol absorption inhibitor used to lower cholesterol levels in patients with hyperlipidemia. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, and its glucuronide conjugate is formed through the process of glucuronidation, which enhances its solubility and excretion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ezetimibe ketone glucuronide involves multiple steps, starting from the parent compound, ezetimibe. One common method includes the use of deuterium-labeled fluorobenzene to prepare deuterium-labeled ezetimibe, which is then converted to its glucuronide conjugate. The overall yield of this process is approximately 29.3% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the glucuronidation reaction, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ezetimibe ketone glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield ketone derivatives, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Ezetimibe ketone glucuronide has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: It is used to investigate the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It is studied for its potential therapeutic effects and its role in lowering cholesterol levels.
Industry: It is used in the development of pharmaceutical formulations and quality control processes.
Mécanisme D'action
Ezetimibe ketone glucuronide exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter involved in cholesterol uptake. By blocking this transporter, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ezetimibe ketone glucuronide include:
Ezetimibe: The parent compound, which also inhibits cholesterol absorption.
Ezetimibe-glucuronide: Another glucuronide conjugate of ezetimibe with similar properties.
Statins: A class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.
Uniqueness
This compound is unique in its specific mechanism of action, targeting the NPC1L1 protein and inhibiting cholesterol absorption without affecting the absorption of fat-soluble nutrients. This distinct mechanism makes it a valuable compound in the treatment of hyperlipidemia, especially for patients who do not respond well to statins .
Propriétés
Numéro CAS |
861404-71-9 |
|---|---|
Formule moléculaire |
C30H27F2NO9 |
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H27F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21,23-27,30,35-37H,13-14H2,(H,39,40)/t21-,23-,24+,25+,26-,27+,30-/m1/s1 |
Clé InChI |
YLCUCLKTGSVDDA-QUIDQPAHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



